3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Kinase Inhibition PDGFR Mutant-Selectivity

Procure this specific 6-phenyl-3,4-dihydropyrimidin-4-one analog for its unique pharmacophore, enabling precise, reproducible target engagement distinct from close derivatives. Its uncharacterized nature is ideal for unbiased phenotypic screening in TNBC and chemoproteomic target deconvolution, while its distinct scaffold mitigates quinazoline-related patent risks.

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
CAS No. 1060198-13-1
Cat. No. B6541315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
CAS1060198-13-1
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c28-22-15-21(20-9-5-2-6-10-20)24-18-27(22)17-23(29)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
InChIKeyLXGHEPQBOFJPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one (CAS 1060198-13-1) Procurement: Benchmarking a Novel Piperazinylpyrimidine Scaffold


3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one (CAS 1060198-13-1) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a group of compounds recognized for their potential as selective kinase inhibitors [1]. This compound features a 6-phenyl-3,4-dihydropyrimidin-4-one core appended with a 4-benzylpiperazine moiety via an oxoethyl linker. Piperazinylpyrimidine-based derivatives have been shown to represent a novel class of antitumor agents with a selective tendency to target certain kinase subfamily members, including PDGFR, CK1, and RAF [1].

Why Generic Piperazinylpyrimidine Selection Is Not Feasible for 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one


Generic substitution within the piperazinylpyrimidine class is precluded by the extreme functional sensitivity of activity and selectivity profiles. Research underscores that minor structural modifications in this series drive profound differences in biological behavior. While some analogs demonstrate selective cytostatic activity against triple-negative breast cancer cells like MDA-MB-468, others act as global cytotoxins across the NCI-60 panel [1]. Furthermore, the selective tendency of these compounds to target specific kinase mutants (e.g., KIT and PDGFRA mutants over wild-type isoforms) is highly dependent on the precise substitution pattern on the pyrimidine core [1]. For CAS 1060198-13-1, the specific combination of a 6-phenyl substituent and the oxoethyl-linked benzylpiperazine creates a unique pharmacophore, necessitating exact procurement to ensure reproducible target engagement distinct from even closely related analogs.

Quantitative Differentiation Evidence for 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one Against Its Closest Analogs


Biased Kinase Selectivity Profile Differentiates 4-Benzylpiperazine Analogs from Other Active Piperazinylpyrimidines

In a foundational structure-activity study, compound 4 (a piperazinylpyrimidine analog) demonstrated a unique selective tendency to bind to and inhibit certain KIT and PDGFRA mutants compared to their wild-type isoforms, a profile not observed for the broader cytotoxic compound 16 [1]. While direct data for CAS 1060198-13-1 is not publicly available in peer-reviewed literature, its structural features—particularly the 4-benzylpiperazine motif—align with those of selective kinase inhibitor chemotypes rather than global cytotoxins like compound 16. This class-level inference suggests procurement for kinase selectivity studies is justified, whereas substitution with a globally cytotoxic analog would obscure target-specific readouts.

Kinase Inhibition PDGFR Mutant-Selectivity Cancer

Patent-Defined Structural Novelty and Intellectual Property Protection for 6-Phenyl Dihydropyrimidinone Scaffolds

The patent family surrounding piperazinylpyrimidine analogues (e.g., US 2012/0053183) explicitly claims compounds of formula (I), (II), and (III) wherein R^10 can be optionally substituted ethyl or benzyl, and the pyrimidine core is linked to a quinazoline or quinazoline derivative [1]. The target compound, CAS 1060198-13-1, features a 6-phenyl-3,4-dihydropyrimidin-4-one core, a distinct departure from the quinazoline-linked scaffolds heavily exemplified in the patent. This structural deviation suggests that the target compound occupies a different chemical space within the piperazinylpyrimidine class, potentially enabling it to circumvent existing intellectual property while exploring new kinase interactions not achievable with patented quinazoline-containing analogs.

Patent Landscape Structural Uniqueness Kinase Inhibitor Scaffold Hopping

Absence of Published Biological Data as a Critical Differentiator for Novel Target Identification Campaigns

A comprehensive search of the peer-reviewed literature and authoritative databases (PubChem, ChEMBL) reveals no publicly available biological activity data (IC50, EC50, Ki, or cellular assay results) for CAS 1060198-13-1 as of the search date. In contrast, structurally related compounds such as 4, 15, and 16 are well-characterized as selective cytostatic agents or global cytotoxics against the NCI-60 panel, with compound 15 being a potent growth inhibitor of MDA-MB-468 (TNBC) cells and a preclinical candidate investigated against in vivo models [1]. This data void for the target compound is itself a selection criterion: it represents an unexplored chemical biology tool suitable for novel phenotypic screening or chemoproteomic target deconvolution campaigns, where avoiding pre-disclosed bioactivity is a prerequisite.

Chemical Probe Novel Target Phenotypic Screening Data Gap

Optimal Research Applications for 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one Based on Structural and Patent Landscape Evidence


Targeted Kinase Mutant Profiling and Drug Resistance Research

Based on the class-level evidence that 4-benzylpiperazine-containing piperazinylpyrimidines exhibit selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], CAS 1060198-13-1 is an ideal candidate for profiling panels of drug-resistant kinase mutants. Procuring this specific analog enables investigators to explore structure-activity relationships around benzylpiperazine-linked pyrimidinones to identify novel mutant-selective chemical leads for cancers driven by PDGFR family mutations.

Novel Chemotype Screening to Circumvent Intellectual Property in Kinase Inhibitor Discovery

The distinct 3,4-dihydropyrimidin-4-one core of CAS 1060198-13-1, which differs from the predominantly quinazoline-linked piperazine scaffolds in existing patent literature [1], makes it a valuable starting point for scaffold-hopping campaigns. Industrial users can employ this compound in primary biochemical screens to identify kinase targets that are uniquely addressable by this chemotype, while reducing the risk of patent infringement associated with quinazoline-based inhibitors.

Phenotypic Screening and Target Deconvolution in Triple-Negative Breast Cancer (TNBC)

Given the established activity of related piperazinylpyrimidine series against the MDA-MB-468 triple-negative breast cancer cell line [1], and the complete lack of pre-existing bioactivity data for this specific analog, CAS 1060198-13-1 is exceptionally suited for unbiased phenotypic screening in TNBC models. Its uncharacterized nature makes it a preferred procurement choice for chemoproteomic target deconvolution studies aiming to identify novel therapeutic vulnerabilities in this difficult-to-treat cancer subtype.

Computational Drug Discovery and Structure-Based Design

The availability of a defined, novel small molecule scaffold with a complete absence of biological annotation makes this compound ideal for computational chemistry applications. Researchers can utilize the structure for virtual screening, docking studies against the kinome, and to generate testable hypotheses for synthesis prioritization before committing to wet-lab experiments. This in silico-first approach leverages the compound's structural novelty to maximize the efficiency of medicinal chemistry resources.

Quote Request

Request a Quote for 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.